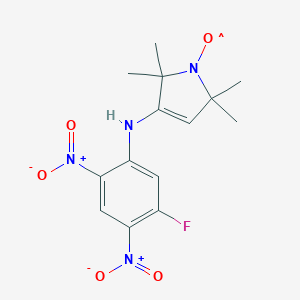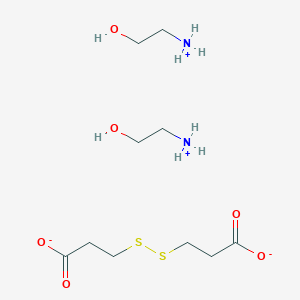
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid is a compound with the molecular formula C10H24N2O6S2 It is known for its unique structure, which includes both amino and carboxylic acid functional groups, as well as a disulfide bond
Vorbereitungsmethoden
The synthesis of 2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid typically involves the reaction of ethanolamine with a disulfide-containing compound such as cystine. The reaction is carried out in a basic aqueous medium, and the product is purified through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes involving disulfide bonds.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid involves its ability to interact with biological molecules through its amino and carboxylic acid groups, as well as its disulfide bond. The disulfide bond can undergo redox reactions, which are important in various biochemical pathways. The compound can also form hydrogen bonds and ionic interactions with other molecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid can be compared with similar compounds such as:
Cystine: A naturally occurring amino acid with a disulfide bond, similar in structure but lacking the ethanolamine moiety.
Cysteine: The reduced form of cystine, containing a thiol group instead of a disulfide bond.
Ethanolamine: A simpler compound containing only the amino and hydroxyl groups, without the disulfide bond.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions.
Eigenschaften
CAS-Nummer |
119459-26-6 |
|---|---|
Molekularformel |
C8H17NO5S2 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
2-aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H10O4S2.C2H7NO/c7-5(8)1-3-11-12-4-2-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2 |
InChI-Schlüssel |
SUFQWVKJDCODPV-UHFFFAOYSA-N |
SMILES |
C(CSSCCC(=O)O)C(=O)O.C(CO)N.C(CO)N |
Kanonische SMILES |
C(CSSCCC(=O)O)C(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



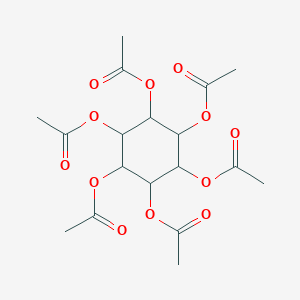






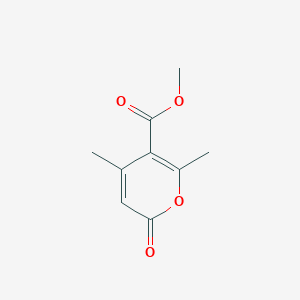


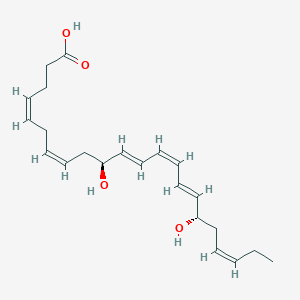
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)
